(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of nitro, methyl, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2,4-dimethyl-6-nitroaniline with 3-(4-methylphenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]THIOUREA would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]THIOUREA
- N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]UREA
Uniqueness
N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[3-(4-METHYLPHENYL)ACRYLOYL]THIOUREA is unique due to the presence of both nitro and thiourea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-6-15(7-5-12)8-9-17(23)20-19(26)21-18-14(3)10-13(2)11-16(18)22(24)25/h4-11H,1-3H3,(H2,20,21,23,26)/b9-8+ |
InChI Key |
XELXDHWPPRQJDF-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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